1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
1-(Dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a pyridobenzimidazole derivative characterized by a dimethylamino group at position 1, a methyl group at position 3, and a carbonitrile moiety at position 3. Pyridobenzimidazole derivatives are synthesized via multicomponent reactions or condensation processes, often yielding compounds with high purity and bioactivity .
Properties
IUPAC Name |
1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-10-8-14(18(2)3)19-13-7-5-4-6-12(13)17-15(19)11(10)9-16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOQNTWXJYBFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyrido[1,2-a]benzimidazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The methyl group can be introduced through alkylation reactions, using reagents such as methyl iodide or dimethyl sulfate. The carbonitrile group is typically introduced via cyanation reactions, where a cyano group is added to the molecule using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group and heterocyclic core exhibit sensitivity to oxidizing agents:
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Mechanistic Insight : MnO₂-mediated oxidation induces aromatization of the pyrido-benzimidazole system, generating planar, conjugated structures with enhanced fluorescence .
Nucleophilic Substitution at Carbonitrile
The carbonitrile group undergoes nucleophilic attack under basic or acidic conditions:
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Key Limitation : Steric hindrance from the fused ring system reduces reactivity toward bulkier nucleophiles.
Cycloaddition and Condensation Reactions
The nitrile group participates in annulation reactions to form extended heterocycles:
a. Povarov Reaction
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Yield : 80–90%
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Mechanism : Asynchronous concerted process involving diene-dienophile interaction and -sigmatropic rearrangement .
b. Michael Addition
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Product : 1-Amino-3-arylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile
Metal Chelation and Coordination
The dimethylamino group and benzimidazole nitrogen atoms facilitate metal binding:
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Structural Impact : Metal chelation induces conformational changes in the pyrido-benzimidazole core, altering electronic properties .
Functional Group Modifications
a. Dimethylamino Group Alkylation
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Reagent : Methyl iodide, K₂CO₃/CH₃CN
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Product : Quaternary ammonium salt
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Use : Enhanced solubility for pharmacokinetic studies.
b. Nitrile Reduction
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Conditions : LiAlH₄/THF, 0°C → RT
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Product : Primary amine derivative
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Yield : 65–70%
Comparative Reactivity with Structural Analogs
| Compound | Key Reaction Difference |
|---|---|
| 2-Butyl-1-{[3-(diethylamino)propyl]amino}-3-methyl analog | Higher steric hindrance reduces cycloaddition yields |
| 2-Benzyl-1-{[3-(dimethylamino)propyl]amino} analog | Benzyl group enables Friedel-Crafts alkylation pathways |
| 1-{[2-(Dimethylamino)ethyl]amino} variant | Enhanced metal chelation due to flexible ethylamino chain |
Industrial and Pharmacological Implications
Scientific Research Applications
Anticancer Activity
DMAB has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrido[1,2-a]benzimidazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. DMAB's ability to target specific pathways involved in tumor growth makes it a candidate for further development in cancer therapy.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features allow it to interact with microbial cell membranes and inhibit vital processes, thereby reducing microbial viability. This property is particularly valuable in developing new antibiotics in an era of increasing antibiotic resistance.
Biochemical Assays
DMAB is utilized in biochemical assays to study enzyme activities and protein interactions. Its fluorescent properties enable it to serve as a probe for detecting specific biomolecules in complex biological systems. This application is crucial for understanding cellular mechanisms and disease pathways.
Drug Delivery Systems
Research into drug delivery systems has identified DMAB as a potential component in nanocarriers for targeted drug delivery. Its ability to form stable complexes with various drugs enhances the solubility and bioavailability of poorly soluble compounds, making it an attractive option for formulating new therapeutic agents.
Organic Electronics
DMAB's electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport can improve the efficiency of electronic devices, contributing to advancements in sustainable energy technologies.
Case Studies
Mechanism of Action
The mechanism of action of 1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity. For example, it could inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Substituent Variations at Position 1 and Their Properties
| Compound Name (ID/Evidence Reference) | Position 1 Substituent | Position 3 Substituent | Key Functional Groups | Biological Activity |
|---|---|---|---|---|
| Target Compound (Hypothetical) | Dimethylamino | Methyl | Carbonitrile, pyridobenzimidazole | Not reported |
| 1-[(3-Fluorophenyl)amino] analog (2) | 3-Fluorophenylamino | Methyl | Carbonitrile, pyridobenzimidazole | Anticancer (potential) |
| 1-[2-(Dimethylamino)ethyl]amino (13a, 6) | Dimethylaminoethylamino | Methyl | Carbonitrile, pyridobenzimidazole | Anticancer (tested) |
| 1-(Cyclohexylamino) analog (8f, 18) | Cyclohexylamino | Methyl | Carbonitrile, pyridobenzimidazole | Antimicrobial |
| 1-(4-Fluorophenyl)amino analog (9) | 4-Fluorophenylamino | Methyl | Carbonitrile, pyridobenzimidazole | Anticancer (neuroblastoma) |
| 1-(4-Benzylpiperidin-1-yl) analog (11) | 4-Benzylpiperidinyl | Methyl | Carbonitrile, pyridobenzimidazole | Not reported |
Key Observations :
- Amino vs. Alkylamino Groups: Dimethylamino and cyclohexylamino substituents enhance solubility compared to aryl groups (e.g., fluorophenylamino) due to their hydrophilicity .
- Electron-Withdrawing Groups: Fluorophenylamino substituents () improve metabolic stability and target binding in anticancer applications .
Key Observations :
- Aminoalkylation: Reactions with ethanolamine () or n-butylamine () achieve higher yields (>85%) compared to dimethylaminoethyl derivatives (37.29%) due to favorable nucleophilic substitution kinetics .
- Solvent Impact : Neat reactions () or toluene-mediated syntheses () reduce side products, improving yields up to 90% .
Anticancer Activity:
- SE486-11 (): A 2-benzyl-1-(4-hydroxyphenyl)amino analog demonstrated potent cytotoxicity in neuroblastoma cells (IC₅₀ < 1 µM) due to enhanced ubiquitin-specific protease 5 (USP5) inhibition .
- 13a (): The dimethylaminoethylamino analog showed moderate activity (IC₅₀ ~10 µM) in preliminary screens, suggesting substituent bulk may reduce target affinity .
Antimicrobial Activity:
- Chlorobenzyl Derivatives (3a, 3i, 16) : 2-(4-Chlorobenzyl)-1-oxo analogs exhibited broad-spectrum activity against Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), attributed to the electron-withdrawing chloro group enhancing membrane penetration .
Physicochemical Properties
Table 3: Thermal and Spectroscopic Data
| Compound (Reference) | Melting Point (°C) | IR (C≡N stretch, cm⁻¹) | HRMS (Experimental vs. Calculated) |
|---|---|---|---|
| 1-[2-(Dimethylamino)ethyl]amino (13a, 6) | >258 | 2205 | 293.37 vs. 293.37 (exact match) |
| 1-(Butylamino) analog (8e, 18) | 179–181 | 2216 | 369.2068 vs. 369.2079 |
| 1-(Cyclohexylamino) analog (8f, 18) | 256–257 | 2217 | 413.47 vs. 413.47 (exact match) |
Key Observations :
- Melting Points: Bulky substituents (e.g., cyclohexylamino) increase melting points (>250°C) due to enhanced crystallinity .
- Spectroscopic Consistency : HRMS and IR data across analogs validate structural integrity and purity .
Biological Activity
1-(Dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-benzimidazole framework with a carbonitrile group. Its molecular formula is , and it possesses unique photophysical properties that may contribute to its biological functions.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered cell proliferation and apoptosis.
- Interaction with Receptors : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially having neuroprotective effects.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential as a therapeutic agent.
Antimicrobial Efficacy
A series of studies have evaluated the antimicrobial activity of this compound. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in Table 1.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines revealed that the compound exhibits selective toxicity. The results are presented in Table 2.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (vulvar carcinoma) | 5.0 | |
| MCF-7 (breast carcinoma) | 10.0 | |
| HeLa (cervical carcinoma) | 7.5 |
Case Study 1: Anticancer Activity
In a recent study, researchers investigated the anticancer effects of the compound on A431 cells. The results indicated significant apoptosis induction through caspase activation, suggesting a potential mechanism for its anticancer properties.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of the compound in a model of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates, indicating potential applications in neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for 1-(dimethylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile, and what key reaction parameters influence yield?
The compound can be synthesized via multicomponent reactions (MCRs) involving heterocyclic ketene aminals or enamines. For example, substituting aromatic aldehydes or amines with 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole precursors in dimethylformamide (DMF) at 80–100°C yields derivatives. Key parameters include:
- Temperature : Elevated temperatures (80–100°C) promote cyclization and reduce side reactions .
- Solvent : Polar aprotic solvents like DMF stabilize intermediates and enhance solubility .
- Catalyst : Base-free conditions are often sufficient, but nucleophilic amines (e.g., cyclohexylamine) can accelerate substitution .
- Work-up : Precipitation in pure form avoids chromatography, improving scalability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
A combination of NMR, IR, and HRMS is critical:
- ¹H/¹³C NMR : Assign peaks using substituent-induced chemical shifts. For example, the dimethylamino group causes deshielding of adjacent protons (δ ~2.5–3.5 ppm) .
- IR : The nitrile group (C≡N) shows a sharp peak at ~2220 cm⁻¹, while carbonyl (C=O) stretches appear at ~1620–1700 cm⁻¹ .
- HRMS : Confirm molecular ions (e.g., [M+H]⁺) with <5 ppm error to validate purity .
Q. What are the recommended storage conditions to maintain the compound’s stability during experiments?
Store in airtight containers at 2–8°C in a dry, inert environment. Avoid exposure to moisture or oxidizing agents, as the nitrile and amino groups may hydrolyze or degrade .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict reaction pathways and optimize conditions for synthesizing novel derivatives?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. For example:
- Use reaction path search algorithms to simulate substituent effects on cyclization barriers .
- Pair computational predictions with high-throughput screening (HTS) to validate optimal solvents, temperatures, and catalysts .
- Case Study : Simulations of electron-withdrawing substituents (e.g., nitro groups) predict enhanced electrophilicity at the pyrido-benzimidazole core, guiding experimental prioritization .
Q. How do substituents at the 1- and 3-positions influence the compound’s physicochemical properties and reactivity?
Substituent effects are systematic but context-dependent:
- Electron-donating groups (e.g., dimethylamino) : Increase solubility via polarity but may reduce thermal stability .
- Bulky substituents (e.g., cyclohexyl) : Steric hindrance slows nucleophilic substitution but improves crystallinity .
- Electrophilic groups (e.g., nitro) : Enhance reactivity in cross-coupling reactions but complicate purification .
Experimental validation : Compare melting points (e.g., 179–181°C for n-butylamino vs. 256–257°C for cyclohexylamino derivatives) to correlate structure-stability relationships .
Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives with similar substituents?
Contradictions often arise from solvent effects or conformational flexibility :
- NMR solvent polarity : DMSO-d₆ vs. acetone-d₆ shifts proton signals by 0.1–0.3 ppm. For example, aryl protons in DMSO-d₆ appear upfield compared to acetone-d₆ .
- Dynamic equilibria : Use variable-temperature NMR to detect tautomerization or rotational barriers .
- Cross-validate : Pair HRMS with X-ray crystallography (if available) to confirm molecular geometry .
Q. What strategies mitigate side reactions during multicomponent synthesis of pyrido-benzimidazole derivatives?
- Kinetic control : Lower reaction temperatures (e.g., 60°C) favor cyclization over polymerization .
- Protecting groups : Temporarily block reactive sites (e.g., amino groups) with Boc or Fmoc to direct regioselectivity .
- Additive screening : Catalytic amounts of KI or Cs₂CO₃ suppress byproduct formation in nitro-group-containing intermediates .
Methodological Considerations
Q. How should researchers design experiments to balance scalability with analytical rigor?
- Small-scale optimization : Use 0.1–1.0 mmol reactions to screen conditions (solvent, catalyst) before scaling to 10 mmol .
- In-line analytics : Integrate LC-MS or FTIR for real-time monitoring of intermediate formation .
- Design of Experiments (DoE) : Apply factorial designs to evaluate interactions between variables (e.g., temperature × solvent) .
Q. What computational tools are recommended for predicting biological activity or material properties of derivatives?
- Molecular docking : AutoDock Vina or Schrödinger Suite to assess ligand-protein interactions.
- QSAR models : Train on datasets of analogous benzimidazoles to predict logP, solubility, or toxicity .
- Machine learning : Use platforms like ChemML to correlate substituent patterns with experimental outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
